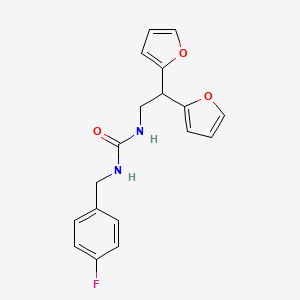
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of furan and urea moieties suggests potential interactions with biological macromolecules, facilitating their role in therapeutic applications.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives with similar structural features have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | U-87 | 5.0 | Apoptosis induction |
| 2 | MDA-MB-231 | 7.5 | Cell cycle arrest |
| 3 | A549 | 3.0 | Inhibition of proliferation |
These findings suggest that the compound may exhibit similar anticancer effects through mechanisms such as apoptosis and cell cycle modulation.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound's ability to scavenge free radicals was assessed using standard assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 10.0 |
| FRAP | 15.0 |
These results indicate that the compound possesses notable antioxidant properties that could contribute to its therapeutic efficacy.
Case Studies
A recent study focused on the synthesis and biological evaluation of related urea derivatives demonstrated their potential as anticancer agents. The study highlighted the structure-activity relationship (SAR), showing that modifications in the furan and benzyl groups significantly influenced biological activity.
Example Case Study
In one case study, researchers synthesized a series of urea derivatives and tested them against breast cancer cell lines. The results indicated that compounds with a fluorobenzyl substitution exhibited enhanced cytotoxicity compared to non-fluorinated counterparts. This suggests that the fluorine atom may play a critical role in increasing the potency of these compounds.
属性
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIVXHLTLAWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














